An In-depth Technical Guide to the Synthesis and Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol
An In-depth Technical Guide to the Synthesis and Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS No. 138194-04-4)[1]. This bi-heterocyclic compound, incorporating both pyridine and thiophene moieties, represents a scaffold of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring is a common feature in numerous FDA-approved drugs, while the thiophene ring serves as a versatile pharmacophore and a bioisosteric replacement for phenyl groups, often enhancing drug-receptor interactions. This guide details a robust two-step synthetic pathway, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core bi-heterocyclic structure, followed by a selective reduction to yield the target alcohol. Each stage of the synthesis is explained with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this document outlines a comprehensive characterization protocol, including predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable chemical entity.
Introduction and Significance
The convergence of pyridine and thiophene scaffolds within a single molecular entity, as seen in [5-(Pyridin-4-yl)thiophen-2-yl]methanol, offers a compelling platform for the exploration of novel chemical space. Pyridine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts specific solubility and metabolic profiles to the molecule. Thiophene and its derivatives are also prominent in medicinal chemistry, valued for their electron-rich nature and their ability to modulate the pharmacokinetic and pharmacodynamic properties of a compound.
The presence of a hydroxymethyl group provides a versatile handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, enabling the generation of diverse compound libraries for biological screening. The synthesis of this molecule is therefore a key step for researchers aiming to explore the therapeutic potential of this unique chemical scaffold.
Synthetic Strategy and Rationale
The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is most effectively achieved through a convergent two-step approach. This strategy involves the initial construction of the carbon-carbon bond between the pyridine and thiophene rings, followed by the modification of a functional group on the thiophene ring to yield the desired primary alcohol.
Step 1: Suzuki-Miyaura Cross-Coupling. The formation of the C-C bond between the pyridine and thiophene rings is ideally accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely utilized in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives. In this proposed synthesis, 5-bromothiophene-2-carbaldehyde is coupled with pyridin-4-ylboronic acid.
Step 2: Selective Reduction. The second step involves the selective reduction of the aldehyde functionality of the resulting 5-(pyridin-4-yl)thiophene-2-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex derivatives.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.
Detailed Experimental Protocols
Step 1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki coupling of brominated thiophenes.
Materials:
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5-Bromothiophene-2-carbaldehyde
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Pyridin-4-ylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 6:1 ratio).
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To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
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Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a solid.
Step 2: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol via Selective Reduction
This protocol is based on standard procedures for the sodium borohydride reduction of aldehydes.
Materials:
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5-(Pyridin-4-yl)thiophene-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Ethanol
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0 °C.
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Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of water at 0 °C.
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Remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [5-(Pyridin-4-yl)thiophen-2-yl]methanol.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol
The following characterization data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 138194-04-4[1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | 8.5 - 8.7 | d | ~6.0 |
| Pyridine H-3, H-5 | 7.4 - 7.6 | d | ~6.0 |
| Thiophene H-3 | 7.2 - 7.4 | d | ~3.8 |
| Thiophene H-4 | 7.0 - 7.2 | d | ~3.8 |
| -CH₂OH | 4.8 - 5.0 | s | - |
| -OH | 2.0 - 3.0 (broad) | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Thiophene C-5 | ~145 |
| Thiophene C-2 | ~142 |
| Pyridine C-3, C-5 | ~121 |
| Thiophene C-3 | ~126 |
| Thiophene C-4 | ~124 |
| -CH₂OH | ~60 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 (broad) | O-H stretch (alcohol) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (aliphatic) |
| ~1600, ~1480, ~1440 | C=C and C=N stretches (aromatic rings) |
| ~1050 | C-O stretch (primary alcohol) |
| ~820 | C-H out-of-plane bend (pyridine) |
| ~700-800 | C-S stretch (thiophene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Predicted Assignment |
| 191 | [M]⁺ (Molecular ion) |
| 174 | [M - OH]⁺ |
| 162 | [M - CH₂OH]⁺ |
| 115 | [C₅H₄N-C≡CH]⁺ or fragment from thiophene ring cleavage |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Safety and Handling
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Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Palladium Catalyst: Palladium catalysts are toxic and should be handled with care.
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Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling, except during the controlled quenching step.
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Solvents: Organic solvents such as dioxane and ethanol are flammable. Keep away from ignition sources.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The proposed two-step synthesis, employing a Suzuki-Miyaura cross-coupling and a subsequent selective reduction, offers a reliable and efficient route to this valuable heterocyclic compound. The comprehensive characterization data, while predicted, provides a strong basis for the identification and quality control of the synthesized material. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to access and explore the potential of this and related molecular scaffolds.
References
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Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8567-8570. [Link]
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Zain, R., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1323-1339. [Link]
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
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Royal Society of Chemistry. (2021). Supplementary Information. [Link]
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Gürdere, M. B., Budak, Y., & Ceylan, M. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430. [Link]
